An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies pertaining to 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. As a member of the pharmacologically significant pyrazole class of heterocyclic compounds, this molecule holds potential for applications in medicinal chemistry and drug discovery. This document synthesizes available data on related structures to extrapolate the expected characteristics of the title compound, offering a predictive yet scientifically grounded resource for researchers. While specific experimental data for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is not extensively available in public literature, this guide establishes a robust framework for its synthesis, characterization, and potential exploration.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol, incorporates a 2,4-dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to influence lipophilicity and metabolic stability. The 3-hydroxy group is of particular interest due to its potential for hydrogen bonding and its existence in tautomeric equilibrium with a keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. This tautomerism can significantly impact the molecule's interaction with biological targets.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is characterized by a pyrazole ring substituted at the N1 position with a 2,4-dichlorophenyl group and at the C3 position with a hydroxyl group.
Table 1: Predicted Physicochemical Properties of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆Cl₂N₂O | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar pyrazole derivatives. |
| Melting Point | Not available | Likely to be a relatively high melting solid. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | The dichlorophenyl group increases lipophilicity. |
| pKa | Not available | The hydroxyl group is weakly acidic. |
Tautomerism: A Key Structural Feature
A critical aspect of the chemical nature of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is its existence in a tautomeric equilibrium with its keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. The predominant tautomer can be influenced by the physical state (solid or solution) and the nature of the solvent.[2][5] In nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the keto form. This dynamic equilibrium is crucial for its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and shapes.
Caption: Tautomeric equilibrium of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.
Proposed Synthetic Routes
Cyclocondensation of 2,4-Dichlorophenylhydrazine with a β-Ketoester
A reliable method for the synthesis of 1-aryl-3-hydroxypyrazoles is the reaction of an arylhydrazine with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.
Experimental Protocol:
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Reaction Setup: To a solution of 2,4-dichlorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 equivalents).
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the formation of the hydrazone intermediate and subsequent cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
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Conversion to 3-ol: While the initial product is the pyrazolone, it exists in tautomeric equilibrium with the desired pyrazol-3-ol. Further purification or specific crystallization conditions may favor the isolation of the desired tautomer.
Causality Behind Experimental Choices:
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Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation reaction as they facilitate the dissolution of the reactants and can also act as catalysts.
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Reflux: Heating the reaction mixture provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.
Caption: Proposed synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.
Table 2: Predicted Spectroscopic Data for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons (Dichlorophenyl): Multiple signals in the aromatic region (δ 7.0-8.0 ppm).- Pyrazole Protons: Two doublets in the upfield region (δ 5.5-6.5 ppm) corresponding to the protons at the C4 and C5 positions of the pyrazole ring.- Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).- Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon bearing the hydroxyl group would appear at a downfield chemical shift (δ ~160 ppm). |
| Infrared (IR) | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C=O Stretch (keto tautomer): A strong absorption band around 1650-1700 cm⁻¹ may be observed depending on the tautomeric equilibrium.- C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z 228), with a characteristic isotopic pattern due to the two chlorine atoms. |
Potential Applications in Drug Development
Given the extensive biological activities reported for pyrazole derivatives, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol represents a promising scaffold for the development of new therapeutic agents.[3][4] The presence of the dichlorophenyl group suggests that this compound could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific biological activities and mechanism of action.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, predicted properties, and a plausible synthetic route for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. While specific experimental data for this compound is limited in the current literature, the information presented here, based on the well-established chemistry of pyrazole derivatives, serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds. The exploration of this and other novel pyrazole structures will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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